Bicyclo[3.2.1]octane-1,5-diamine
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Overview
Description
Bicyclo[3.2.1]octane-1,5-diamine: is a bicyclic organic compound characterized by a unique structure that includes two nitrogen atoms at positions 1 and 5 of the bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Enantioselective Cascade Reaction: One of the methods to synthesize bicyclo[3.2.1]octane derivatives involves the enantioselective cascade reaction catalyzed by a chiral diamine-Ni(OAc)2 complex.
Intramolecular [3 + 2] Nitrone Cycloaddition: Another approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction.
Industrial Production Methods
While specific industrial production methods for bicyclo[3.2.1]octane-1,5-diamine are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. Optimization of reaction conditions and catalysts can enhance yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bicyclo[3.2.1]octane-1,5-diamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds.
Scientific Research Applications
Bicyclo[3.2.1]octane-1,5-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery and development.
Materials Science: This compound can be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural properties.
Organic Synthesis: The compound serves as a key intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane-1,5-diamine can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane Derivatives: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
2-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic framework and is used in drug discovery.
Bicyclo[3.2.1]octane-3-ones: These derivatives have a ketone functional group and are synthesized through similar synthetic routes.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties, which make it a versatile compound for various applications.
Properties
IUPAC Name |
bicyclo[3.2.1]octane-1,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-2-1-3-8(10,6-7)5-4-7/h1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOIVSDZFZBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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